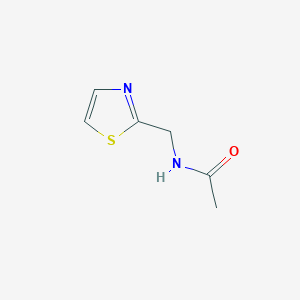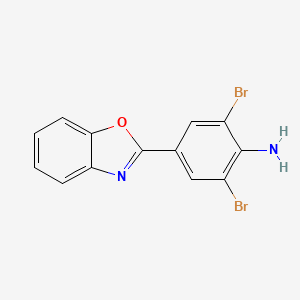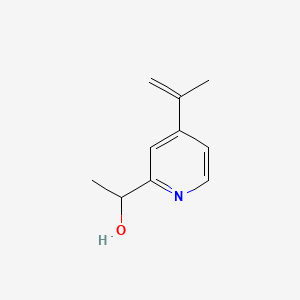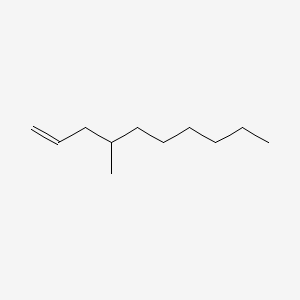
4-Methyl-1-decene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-1-decene is an organic compound with the molecular formula C11H22. It is a branched alkene, specifically a methylated derivative of 1-decene. This compound is characterized by the presence of a double bond between the first and second carbon atoms and a methyl group attached to the fourth carbon atom in the decene chain. It is a colorless liquid with a relatively low boiling point and is used in various chemical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-Methyl-1-decene can be synthesized through several methods, including:
Alkylation of 1-decene: This involves the reaction of 1-decene with a methylating agent such as methyl iodide in the presence of a strong base like sodium hydride.
Dehydration of 4-methyl-1-decanol: This method involves the dehydration of 4-methyl-1-decanol using a strong acid like sulfuric acid to yield this compound.
Industrial Production Methods: In industrial settings, this compound is typically produced through the oligomerization of ethylene followed by selective hydrogenation and isomerization processes. These methods ensure high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Methyl-1-decene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-methyl-1-decanol or further to 4-methyl-decanoic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Hydrogenation: The double bond in this compound can be hydrogenated to form 4-methyl-decane using hydrogen gas in the presence of a palladium or platinum catalyst.
Halogenation: It reacts with halogens such as chlorine or bromine to form dihalogenated products like 4-methyl-1,2-dichlorodecane.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Hydrogenation: Hydrogen gas with a palladium on carbon catalyst.
Halogenation: Chlorine or bromine in an inert solvent like carbon tetrachloride.
Major Products Formed:
Oxidation: 4-Methyl-1-decanol, 4-methyl-decanoic acid.
Hydrogenation: 4-Methyl-decane.
Halogenation: 4-Methyl-1,2-dichlorodecane.
Applications De Recherche Scientifique
4-Methyl-1-decene has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds, including alcohols, acids, and halogenated derivatives.
Biology: It serves as a model compound for studying the behavior of alkenes in biological systems.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals and other bioactive compounds.
Industry: It is used in the production of lubricants, surfactants, and plasticizers due to its chemical stability and reactivity.
Mécanisme D'action
The mechanism of action of 4-Methyl-1-decene in chemical reactions involves the interaction of its double bond with various reagents. For example, during hydrogenation, the double bond interacts with hydrogen gas in the presence of a catalyst, leading to the addition of hydrogen atoms and the formation of a saturated alkane. In oxidation reactions, the double bond is attacked by oxidizing agents, resulting in the formation of alcohols or acids.
Comparaison Avec Des Composés Similaires
1-Decene: A straight-chain alkene with a similar structure but without the methyl group.
4-Methyl-1-pentene: A shorter chain alkene with a similar branching pattern.
2-Methyl-1-decene: Another methylated decene but with the methyl group attached to the second carbon atom.
Comparison: 4-Methyl-1-decene is unique due to its specific branching pattern, which affects its reactivity and physical properties. Compared to 1-decene, it has a higher boiling point and different reactivity due to the presence of the methyl group. Compared to 4-Methyl-1-pentene, it has a longer carbon chain, which influences its solubility and applications.
Propriétés
Numéro CAS |
13151-29-6 |
|---|---|
Formule moléculaire |
C11H22 |
Poids moléculaire |
154.29 g/mol |
Nom IUPAC |
4-methyldec-1-ene |
InChI |
InChI=1S/C11H22/c1-4-6-7-8-10-11(3)9-5-2/h5,11H,2,4,6-10H2,1,3H3 |
Clé InChI |
IMRKOERSTLKEAO-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(C)CC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4-(3-Chlorobenzo[b]thiophen-2-yl)-2,3-dichlorophenoxy]acetic acid](/img/structure/B13813668.png)
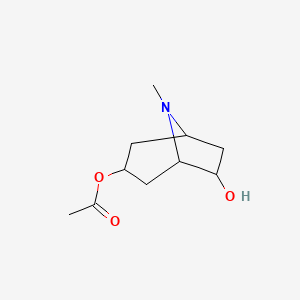


![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-methylprop-2-enyl carbonate](/img/structure/B13813689.png)
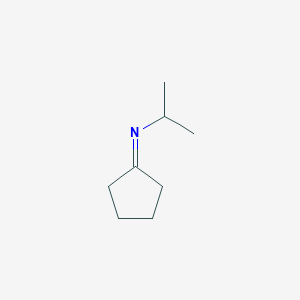
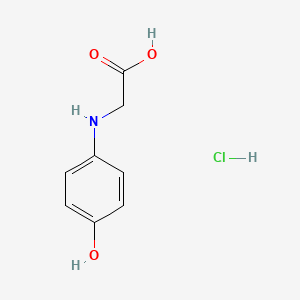
![[(2S,3R)-3-but-1-ynyl-3-methyloxiran-2-yl]methanol](/img/structure/B13813718.png)
![4-[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[6-[(2-phenoxyacetyl)amino]purin-9-yl]oxolan-3-yl]oxy-4-oxobutanoic acid](/img/structure/B13813726.png)

![8-Ethyl-2-(methylsulfonyl)-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B13813735.png)
